2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide
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Overview
Description
2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Thiourea derivatives are recognized for their ability to form chelates with transition metals and their potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 3-chloro-2-methylaniline . The reaction conditions are as follows:
- Dissolve 2-chlorobenzoyl chloride (0.01 mol) in acetone (50 cm³).
- Add this solution dropwise to a suspension of potassium thiocyanate (0.01 mol) in acetone (30 cm³).
- Stir the mixture at room temperature for a specified period.
- Add 3-chloro-2-methylaniline to the reaction mixture and continue stirring.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The thiourea moiety can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like acetone or dimethylformamide (DMF) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzamides and thiourea derivatives.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used, but may include sulfoxides, sulfones, and reduced thiourea derivatives.
Scientific Research Applications
2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(5-chloropyridine-2-yl)carbamothioyl]benzamide: Another thiourea derivative with similar coordination chemistry and biological activities.
3-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide: A structurally related compound with comparable properties.
Uniqueness
2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both chlorine and methyl groups on the phenyl ring enhances its ability to form stable metal complexes and exhibit potent biological effects .
Properties
IUPAC Name |
2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-11(16)7-4-8-13(9)18-15(21)19-14(20)10-5-2-3-6-12(10)17/h2-8H,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPQXAQZTIEDNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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